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molecular formula C17H11Cl2NO B8286057 2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

2,4-Dichloro-8-methyl-3-phenylquinoline-6-carbaldehyde

Cat. No. B8286057
M. Wt: 316.2 g/mol
InChI Key: LUEGSVZNGXAXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309222B2

Procedure details

A −71° C. solution of n-BuLi (6.14 mL, 1.59 M in hexane, 9.77 mmol) under argon was treated with a solution of 6-bromo-2,4-dichloro-8-methyl-3-phenylquinoline (3.26 g, 8.81 mmol, Intermediate 47, step a) in THF (27 mL) as an intermittent fine stream over 28 min. After a few minutes, DMF (1.38 mL, 17.8 mmol) was added dropwise over 2 min to the reddish-brown reaction, and the resulting greenish-black mixture was stirred at −72° C. for 30 min. The reaction was removed from the cold bath and allowed to stir under ambient conditions for 10 min, and was then quenched in one portion with 5 M NH4Cl (7 mL), partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL), and filtered. The filter cake was dissolved in 9:1 DCM/MeOH (15 mL), and this was combined with the clear yellow organic layer filtrate and dried (Na2SO4), filtered, and concentrated. The residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to afford the title compound as a white solid.
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
1.38 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.Br[C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=1)[N:13]=[C:12]([Cl:18])[C:11]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[C:10]2[Cl:25].CN([CH:29]=[O:30])C>C1COCC1>[Cl:18][C:12]1[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:10]([Cl:25])[C:9]2[C:14](=[C:15]([CH3:17])[CH:16]=[C:7]([CH:29]=[O:30])[CH:8]=2)[N:13]=1

Inputs

Step One
Name
Quantity
6.14 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl
Name
Intermediate 47
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.38 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
the resulting greenish-black mixture was stirred at −72° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a few minutes
CUSTOM
Type
CUSTOM
Details
The reaction was removed from the cold bath
STIRRING
Type
STIRRING
Details
to stir under ambient conditions for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was then quenched in one portion with 5 M NH4Cl (7 mL)
CUSTOM
Type
CUSTOM
Details
partitioned with 4:1 EtOAc/heptane (50 mL) and 5:3 4 M NaCl/5 M NaBr (40 mL)
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 9:1 DCM/MeOH (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dry load flash
CUSTOM
Type
CUSTOM
Details
chromatographed with a 20% DCM/heptane to 100% DCM gradient

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=C(C=C(C=C2C(=C1C1=CC=CC=C1)Cl)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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